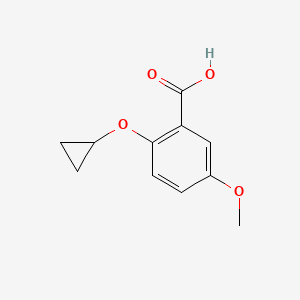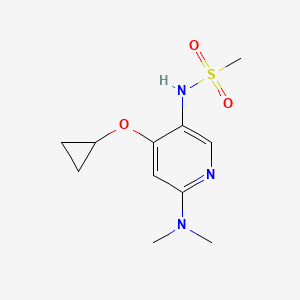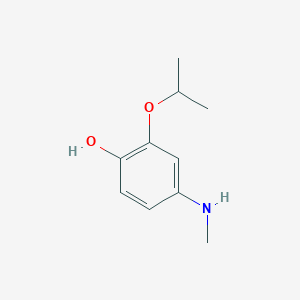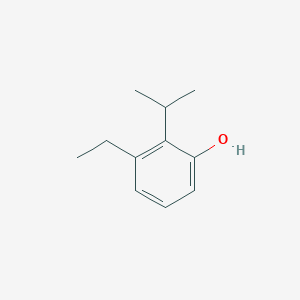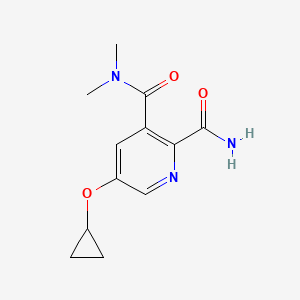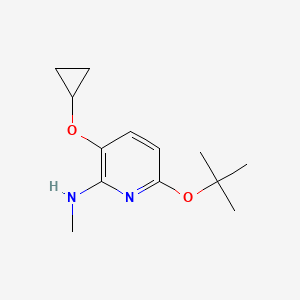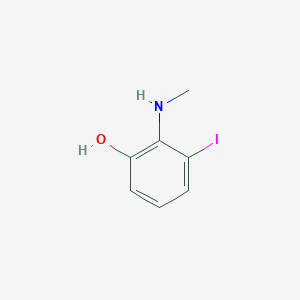
3-Iodo-2-(methylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-(methylamino)phenol is an organic compound with the molecular formula C7H8INO It is a derivative of phenol, where the hydrogen atom at the third position is replaced by an iodine atom, and the hydrogen atom at the second position is replaced by a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(methylamino)phenol can be achieved through several methods. One common approach involves the electrophilic halogenation of phenol with iodine. Another method involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile, such as a methylamino group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as mixing aryl benzeneboronic acid with potassium iodide in a methanol solution, followed by the addition of an oxidizing agent .
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-2-(methylamino)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less oxidized state.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Nucleophiles: Nucleophiles like methylamine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Applications De Recherche Scientifique
3-Iodo-2-(methylamino)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Iodo-2-(methylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the methylamino group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby affecting the enzyme’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-4-(methylamino)phenol
- 3-Iodo-4-(methylamino)phenol
- 2-Iodo-5-(methylamino)phenol
Uniqueness
3-Iodo-2-(methylamino)phenol is unique due to the specific positioning of the iodine atom and the methylamino group on the phenol ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H8INO |
|---|---|
Poids moléculaire |
249.05 g/mol |
Nom IUPAC |
3-iodo-2-(methylamino)phenol |
InChI |
InChI=1S/C7H8INO/c1-9-7-5(8)3-2-4-6(7)10/h2-4,9-10H,1H3 |
Clé InChI |
HQOUVMGKTGBDAK-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC=C1I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


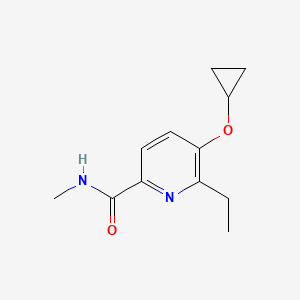
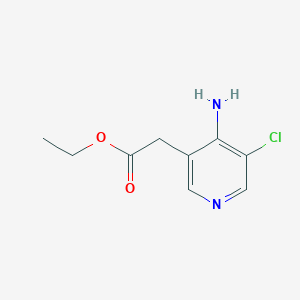
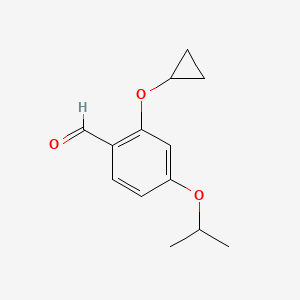
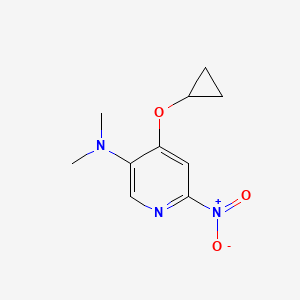
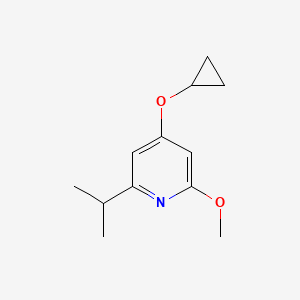
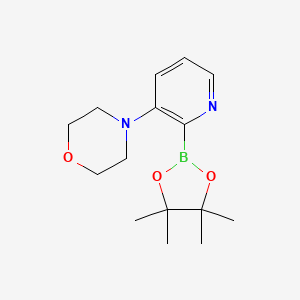
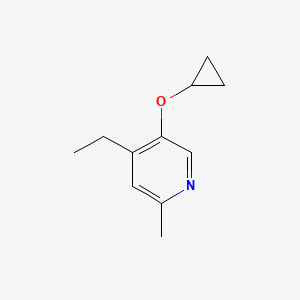
![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
